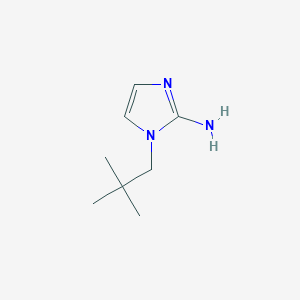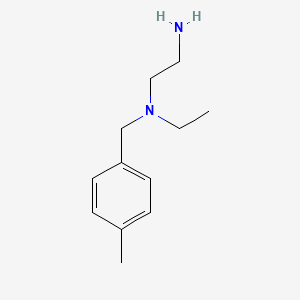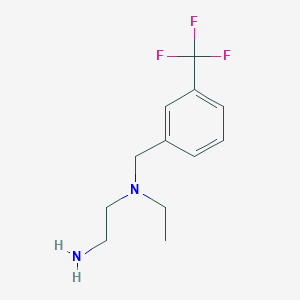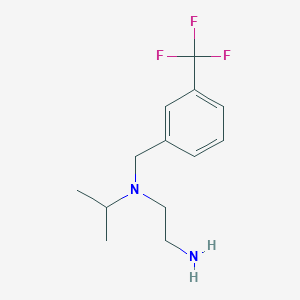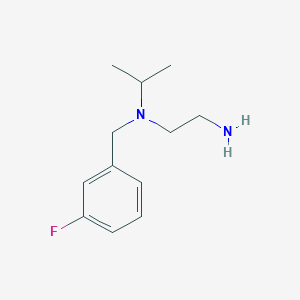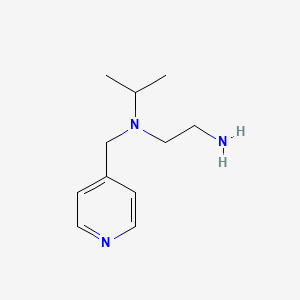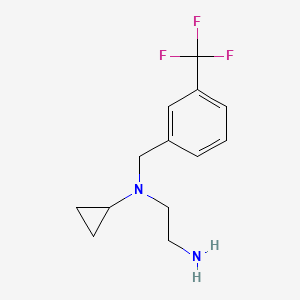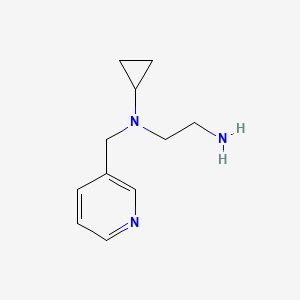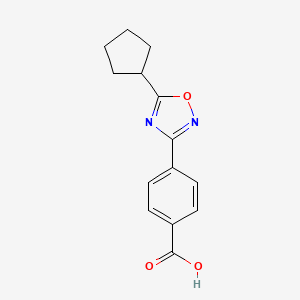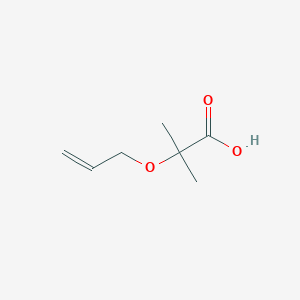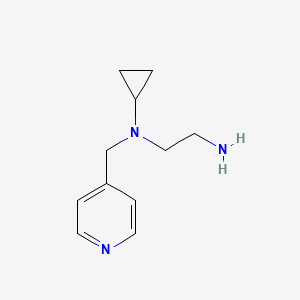
N*1*-Cyclopropyl-N*1*-pyridin-4-ylmethyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine** is a chemical compound with the molecular formula C11H17N3 1-Cyclopropyl-N1-pyridin-4-ylMethyl-ethane-1,2-diaMine - ChemBK. It is characterized by its unique structure, which includes a cyclopropyl group and a pyridin-4-ylmethyl group attached to an ethane-1,2-diamine backbone1-Cyclopropyl-N1-pyridin-4-ylMethyl-ethane-1,2-diaMine - ChemBK
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the following steps:
Cyclopropylamine Synthesis: Cyclopropylamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.
Pyridin-4-ylmethylamine Synthesis: Pyridin-4-ylmethylamine can be prepared by the reduction of pyridine-4-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of cyclopropylamine and pyridin-4-ylmethylamine using a suitable coupling agent, such as carbonyldiimidazole (CDI), under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding amides or nitriles.
Reduction Products: Reduction reactions can yield secondary or tertiary amines.
Substitution Products: Substitution reactions can result in the formation of various substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can be used to study protein interactions and enzyme activities. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can be used as a precursor for the synthesis of various chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N1-Cyclopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine:** This compound differs by the position of the pyridine ring, which can affect its binding affinity and biological activity.
N1-Cyclopropyl-N1-benzyl-ethane-1,2-diamine:** This compound has a benzyl group instead of a pyridin-4-ylmethyl group, leading to different chemical and biological properties.
Uniqueness: N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine stands out due to its specific structural features, which confer unique reactivity and binding properties. Its cyclopropyl group provides rigidity, while the pyridin-4-ylmethyl group offers distinct electronic and steric effects.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-5-8-14(11-1-2-11)9-10-3-6-13-7-4-10/h3-4,6-7,11H,1-2,5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFADYUQPOTXILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
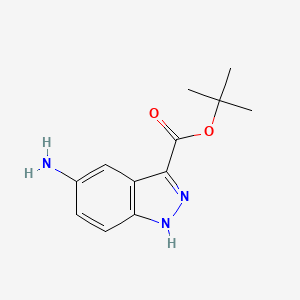
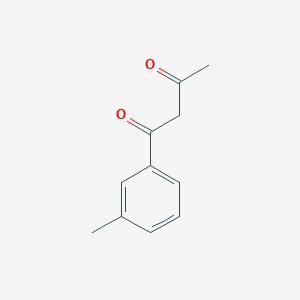
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
